1313730-19-6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

TFLLR-NH2 trifluoroacetate has a wide range of applications in scientific research, including:

Chemistry: It is used as a tool to study protease-activated receptors and their role in various chemical processes.

Analyse Biochimique

Biochemical Properties

TFLLR-NH2 (TFA) plays a significant role in biochemical reactions, particularly as a PAR1 agonist . It interacts with various enzymes and proteins, primarily those associated with the PAR1 pathway. The nature of these interactions is typically agonistic, leading to the activation of the PAR1 pathway .

Cellular Effects

The effects of TFLLR-NH2 (TFA) on cells are diverse and significant. It influences cell function by impacting cell signaling pathways, particularly those involving PAR1 . This can lead to changes in gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of TFLLR-NH2 (TFA) involves its binding interactions with biomolecules, particularly PAR1 . It acts as an agonist, activating the receptor and leading to downstream effects such as changes in gene expression .

Metabolic Pathways

TFLLR-NH2 (TFA) is involved in metabolic pathways related to PAR1 . It interacts with enzymes and cofactors associated with this receptor, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of TFLLR-NH2 (TFA) within cells and tissues are likely influenced by its interactions with PAR1 .

Subcellular Localization

The subcellular localization of TFLLR-NH2 (TFA) is likely influenced by its interactions with PAR1 .

Méthodes De Préparation

TFLLR-NH2 trifluoroacetate is synthesized through a series of peptide coupling reactions. The synthetic route involves the sequential addition of amino acids to form the peptide chain. The reaction conditions typically include the use of coupling reagents such as HATU or EDC, and the reactions are carried out in solvents like DMF or DCM. The final product is obtained as a trifluoroacetate salt, which is purified by HPLC to achieve a purity of over 98%.

Analyse Des Réactions Chimiques

TFLLR-NH2 trifluoroacetate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: It can also undergo reduction reactions to yield reduced forms.

Substitution: Substitution reactions can occur, where specific functional groups in the compound are replaced with other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Mécanisme D'action

TFLLR-NH2 trifluoroacetate exerts its effects by selectively activating protease-activated receptor 1 (PAR1). The activation of PAR1 leads to the initiation of various intracellular signaling pathways, including the activation of phospholipase C and the release of intracellular calcium. These signaling events result in physiological responses such as platelet aggregation, vascular contraction, and increased endothelial permeability.

Comparaison Avec Des Composés Similaires

TFLLR-NH2 trifluoroacetate is unique in its high selectivity for PAR1 compared to other similar compounds. Some similar compounds include:

SFLLRN-NH2: Another PAR1 agonist, but with lower selectivity compared to TFLLR-NH2.

TFLLR: A shorter peptide with similar activity but different pharmacokinetic properties.

The uniqueness of TFLLR-NH2 trifluoroacetate lies in its high selectivity and potency, making it a valuable tool for studying PAR1-related biological processes .

Propriétés

Numéro CAS |

1313730-19-6 |

|---|---|

Formule moléculaire |

C₃₃H₅₄F₃N₉O₈ |

Poids moléculaire |

761.83 |

Séquence |

One Letter Code: TFLLR-NH2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

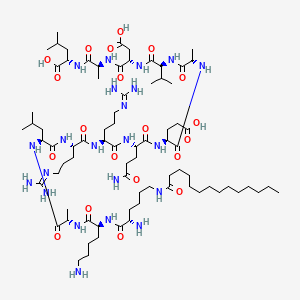

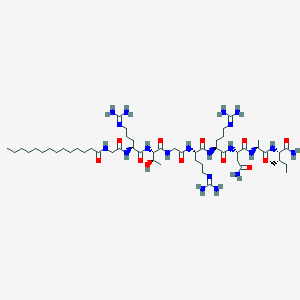

![(2S)-6-Amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid](/img/structure/B612437.png)

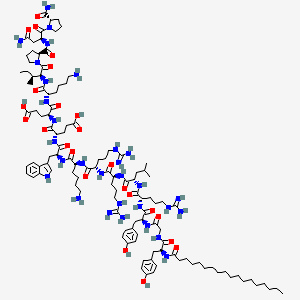

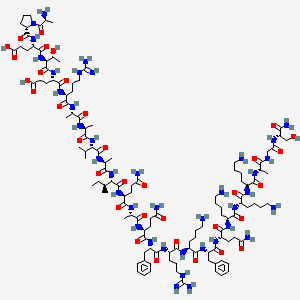

![3-[(1R,6R,9S,12S,15S,21S,24S,27S,30S,33R,36S,39S,45S,48S,53R)-53-[(2-aminoacetyl)amino]-30-(2-amino-2-oxoethyl)-9-[(2S)-butan-2-yl]-36-(3-carbamimidamidopropyl)-6-carbamoyl-24,45-bis(carboxymethyl)-48-(hydroxymethyl)-27-[(4-hydroxyphenyl)methyl]-21-(1H-imidazol-4-ylmethyl)-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontan-12-yl]propanoic acid](/img/structure/B612446.png)

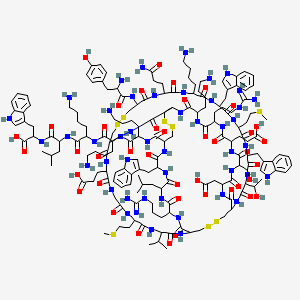

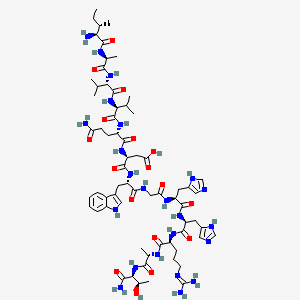

![(2S)-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-2-(tetradecanoylamino)pentanediamide](/img/structure/B612455.png)